![molecular formula C22H29N5O B3003481 2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900878-05-9](/img/structure/B3003481.png)
2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are known for their biological activities, including anti-mycobacterial properties as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . Although the specific compound is not directly mentioned in the provided papers, its structure suggests potential pharmacological activities based on the activities of similar compounds.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the design and synthesis of novel compounds with various substituents to enhance their biological activity. For instance, the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involved the introduction of a 3-(4-fluoro)phenyl group and a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents . Similarly, pyrazolo[3,4-d]pyrimidine analogues have been prepared using palladium-catalyzed C-C coupling reactions . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the substituents.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of phenyl groups and various substituents that influence their activity. The presence of a morpholine group, as seen in the compound of interest, is known to be crucial for activity in other classes of compounds, such as 1-arylpyrazoles, where it contributes to the selectivity and potency of σ1 receptor antagonists . The specific arrangement and types of substituents on the pyrazolo[1,5-a]pyrimidine core can significantly affect the compound's binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation and reactions with POCl3 followed by NaN3 to obtain dichloro- and diazido- derivatives . These reactions are useful for further functionalization of the core structure, which can lead to the synthesis of tetraheterocyclic systems with potential biological activities. The compound may also be amenable to similar reactions, allowing for the generation of a diverse array of derivatives for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility, stability, and overall pharmacokinetic profile of these compounds . The presence of a morpholine group and other alkyl or aryl substituents can also impact the lipophilicity and membrane permeability, which are important factors in drug design. The specific physical and chemical properties of the compound would need to be determined experimentally to assess its suitability as a drug candidate.
Propiedades
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-16-5-7-19(8-6-16)21-18(3)25-27-20(15-17(2)24-22(21)27)23-9-4-10-26-11-13-28-14-12-26/h5-8,15,23H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCGOXUFDCSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

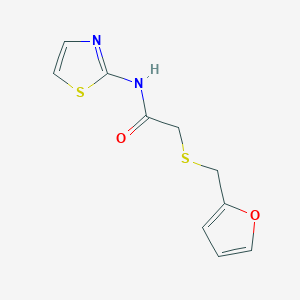
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)
![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)
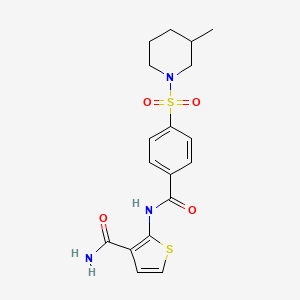
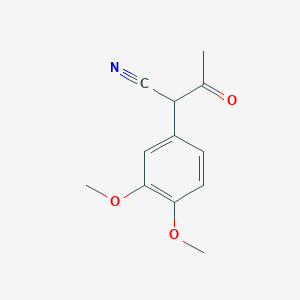
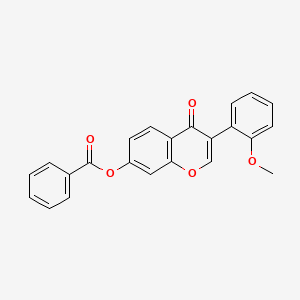
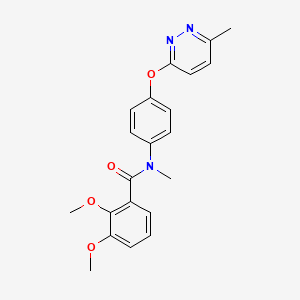
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3003418.png)

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)